Cas no 27570-20-3 (Betulin-3-acetat)

Betulin-3-acetat structure
Produktname:Betulin-3-acetat
Betulin-3-acetat Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Betulin-3-acetat
- 3β-lup-20(29)-ene-3,28-diol 3-acetate
- 27570-20-3
- SCHEMBL214200
- (5S,17S,1R,2R,8R,14R)-5-(Hydroxymethyl)-1,2,14,18,18-pentamethyl-8-(1-methylvinyl)pentacyclo[11.8.0.0<2,10>.0<5,9>.0<14,19>]henicos-17-yl acetate
- 3-Acetylbetulin
- [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl]acetate
- PD143238
- [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate
- DTXSID801339991
- Betulin-3-acetate
- Betulin 3-acetate
- MFCD08459609
- CHEMBL1087415
- Betulin monoacetate
- [(1R, 3aS, 5aR, 5bR, 7aR, 9S, 11aR, 11bR, 13aR, 13bR)-3a-(hydroxymethyl)-5a, 5b, 8, 8, 11a-pentamethyl-1-prop-1-en-2-yl-1, 2, 3, 4, 5, 6, 7, 7a, 9, 10, 11, 11b, 12, 13, 13a, 13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate
- 3-O-Acetylbetulin
- [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate
- (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate
- HY-137983
-
- Inchi: InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(35-21(3)34)28(4,5)24(29)12-15-31(25,30)8/h22-27,33H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1
- InChI-Schlüssel: XUDTWJGGQFHXCR-VFUWXHBOSA-N
- Lächelt: CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)CO
Berechnete Eigenschaften
- Genaue Masse: 484.39164552g/mol
- Monoisotopenmasse: 484.39164552g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 4
- Komplexität: 891
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.9
- Topologische Polaroberfläche: 46.5Ų
Betulin-3-acetat Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00BMUR-1mg |
Betulin-3-acetate |
27570-20-3 | ≥95% | 1mg |
$72.00 | 2024-05-07 | |
LKT Labs | B1978-100mg |
Betulin-3-Acetate |
27570-20-3 | ≥97% | 100mg |
$136.30 | 2024-05-21 | |
LKT Labs | B1978-100 mg |
Betulin-3-Acetate |
27570-20-3 | ≥97% | 100MG |
$129.80 | 2023-07-11 | |
1PlusChem | 1P00BMUR-25mg |
Betulin-3-acetate |
27570-20-3 | ≥95% | 25mg |
$648.00 | 2024-05-07 | |
A2B Chem LLC | AF42035-1mg |
Betulin-3-acetate |
27570-20-3 | ≥95% | 1mg |
$29.00 | 2024-04-20 | |
A2B Chem LLC | AF42035-5mg |
Betulin-3-acetate |
27570-20-3 | ≥95% | 5mg |
$126.00 | 2024-04-20 | |
1PlusChem | 1P00BMUR-5mg |
Betulin-3-acetate |
27570-20-3 | ≥95% | 5mg |
$191.00 | 2024-05-07 | |
LKT Labs | B1978-25mg |
Betulin-3-Acetate |
27570-20-3 | ≥97% | 25mg |
$61.40 | 2024-05-21 | |
LKT Labs | B1978-50 mg |
Betulin-3-Acetate |
27570-20-3 | ≥97% | 50mg |
$84.40 | 2023-07-11 | |
LKT Labs | B1978-25 mg |
Betulin-3-Acetate |
27570-20-3 | ≥97% | 25mg |
$58.50 | 2023-07-11 |
Betulin-3-acetat Verwandte Literatur
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1. NotesC. S. Ralph,D. E. White,L. Bauer,J. Cymerman,Frederick Kurzer,C. Buchanan,S. H. Graham,Herbert H. Hodgson,John Habeshaw,Joseph Nixon,I. W. Hughes,F. Smith,M. Webb J. Chem. Soc. 1949 3433
-
2. 269. Polyterpenoid compounds. Part I. Betulic acid from Cornus florida, L.Alexander Robertson,Gabra Soliman,Edmund C. Owen J. Chem. Soc. 1939 1267
-
3. 181. Occurrence of betulinic acid in the bark of the plane treeV. Bruckner,J. Kovács,I. Koczka J. Chem. Soc. 1948 948
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